molecular formula C6H9FO2 B1511479 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde CAS No. 1104606-33-8

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B1511479
CAS No.: 1104606-33-8
M. Wt: 132.13 g/mol
InChI Key: DNDPCYUIRAWFRI-UHFFFAOYSA-N
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Description

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.13 g/mol. The purity is usually 95%.
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Biological Activity

4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a compound with notable biological activity, particularly in the context of cancer research and cell cycle regulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological activity. The fluorine atom enhances the compound's lipophilicity, influencing its interaction with biological targets.

The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression and transcription regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Table 1: Key Cyclin-Dependent Kinases (CDKs) and Their Functions

CDKFunctionImplication in Cancer
CDK1Regulates G2/M transitionOverexpression linked to various tumors
CDK2Involved in G1/S transitionTarget for anticancer drug development
CDK4/6Regulates G1 phaseInhibition can halt tumor growth
CDK7/9Transcription regulationPotential targets for novel therapies

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in lung cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting cell death through the intrinsic pathway of apoptosis .

Case Study: Lung Cancer Cell Lines

In a controlled study involving A549 lung cancer cell lines, treatment with this compound resulted in:

  • Reduction of Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Marker Activation : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, suggesting effective cell cycle inhibition.

Clinical Implications

The potential application of this compound as an anti-cancer agent is promising. Its ability to selectively inhibit CDKs suggests that it may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional chemotherapeutics.

Properties

IUPAC Name

4-fluorooxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPCYUIRAWFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743897
Record name 4-Fluorooxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104606-33-8
Record name 4-Fluorooxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.